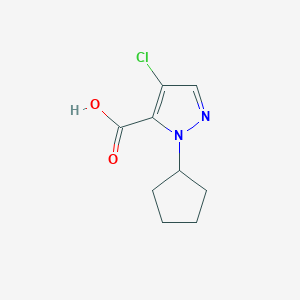

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 1006493-95-3 . It has a molecular weight of 214.65 .

Synthesis Analysis

The synthesis of pyrazoles often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The IUPAC Name of this compound is 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid . The InChI Code is 1S/C9H11ClN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) .Chemical Reactions Analysis

Pyrazoles can be synthesized through various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

- Anti-inflammatory Agents : Researchers have explored the anti-inflammatory potential of 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid derivatives. These compounds may inhibit specific pathways involved in inflammation, making them promising candidates for drug development .

- Anticancer Agents : Some pyrazole derivatives exhibit cytotoxic effects against cancer cells. Scientists investigate whether this compound or its analogs can be used in cancer therapy .

- Insecticides and Fungicides : Pyrazole-based compounds have been studied for their pesticidal properties. Researchers have synthesized derivatives of 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid to assess their effectiveness against pests and plant pathogens .

- Ligands for Metal Complexes : Pyrazole derivatives serve as ligands in coordination chemistry. Their ability to form stable complexes with transition metals makes them valuable for designing new materials and catalysts .

- Fluorescent Probes : Some pyrazole derivatives exhibit interesting photophysical behavior, including fluorescence. Researchers explore their use as fluorescent probes for biological imaging and sensing applications .

- One-Pot Synthesis : A rapid one-pot method has been developed to synthesize pyrazoles from (hetero)arenes and carboxylic acids, including 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid .

- Diverse Functionalization : The compound’s structure allows for post-functionalization reactions, leading to diverse and valuable synthetical applications .

- Antibacterial Properties : Researchers investigate whether pyrazole derivatives, including this compound, exhibit antibacterial activity against specific pathogens .

- Enzyme Inhibition : Some pyrazoles act as enzyme inhibitors. Their potential in modulating specific biological processes is an active area of study .

Medicinal Chemistry and Drug Development

Agrochemicals and Pest Control

Material Science and Coordination Chemistry

Photophysical Properties

Organic Synthesis and Synthetic Intermediates

Biological Activities and Pharmacology

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-2-cyclopentylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGGENWLINYCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)